molecular formula C21H20F3N3OS B4178876 2-(3-Oxo-3-piperidin-1-ylpropyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

2-(3-Oxo-3-piperidin-1-ylpropyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B4178876
M. Wt: 419.5 g/mol
InChI Key: DDLQFDUEAOZVNN-UHFFFAOYSA-N
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Description

2-(3-Oxo-3-piperidin-1-ylpropyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3-piperidin-1-ylpropyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process may involve the use of reagents such as boronic esters, which are known for their role in various organic transformations . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring that the process is efficient, cost-effective, and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3-piperidin-1-ylpropyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

2-(3-Oxo-3-piperidin-1-ylpropyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-(3-Oxo-3-piperidin-1-ylpropyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, which may be harnessed for therapeutic or industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine structures may share some chemical properties and applications.

    Phenyl-substituted compounds:

    Trifluoromethyl-substituted compounds: The presence of the trifluoromethyl group can impart unique chemical properties.

Properties

IUPAC Name

2-(3-oxo-3-piperidin-1-ylpropyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3OS/c22-21(23,24)17-13-18(15-7-3-1-4-8-15)26-20(16(17)14-25)29-12-9-19(28)27-10-5-2-6-11-27/h1,3-4,7-8,13H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLQFDUEAOZVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCSC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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